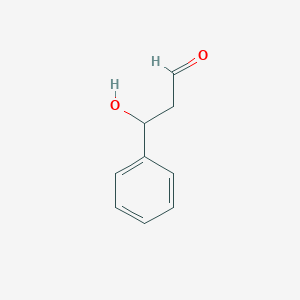

3-Hydroxy-3-phenylpropanal

Description

Chemical Structure: 3-Hydroxy-3-phenylpropanal (C₉H₁₀O₂) is a β-hydroxy aldehyde featuring a phenyl group at the β-position and an aldehyde functional group. Synthesis: It is an intermediate in the 4-oxalocrotonate tautomerase (4-OT) -catalyzed aldol condensation of acetaldehyde and benzaldehyde. The enzyme promotes both aldol addition (forming this compound) and subsequent dehydration to yield cinnamaldehyde, preventing accumulation of the intermediate . Reactivity: The compound is prone to dehydration under enzymatic or acidic conditions, limiting its isolation in most reaction systems .

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3-hydroxy-3-phenylpropanal |

InChI |

InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,7,9,11H,6H2 |

InChI Key |

GSXXASFBNUNZBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-3-phenylpropanal can be synthesized through several methods, including the oxidation of 3-phenylpropanol or the reduction of 3-phenylpropanoic acid. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation or oxidation reactions. These processes are optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-phenylpropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used to substitute the hydroxyl group.

Major Products Formed:

Oxidation: Produces 3-phenylpropanoic acid.

Reduction: Yields 3-phenylpropanol.

Substitution: Forms various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-3-phenylpropanal is utilized in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-3-phenylpropanal exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: Aldehydes vs. Carboxylic Acids: this compound’s aldehyde group confers higher reactivity (e.g., dehydration) compared to the stable carboxylic acid analogs like 3-(3-hydroxyphenyl)propanoic acid . Electron-Withdrawing Substituents: Nitro or trifluoromethyl groups (e.g., in 3-(4-hydroxy-3-nitrophenyl)propanoic acid) increase acidity and electrophilicity, enabling diverse synthetic applications .

Synthetic Methods :

- Biocatalysis : Enzymatic routes (e.g., 4-OT) offer stereoselectivity and sustainability for this compound, contrasting with chemical synthesis methods for nitro or chloro derivatives .

- Microbial Production : 3-Hydroxypropanal (Reuterin) is produced via fermentation, highlighting green chemistry advantages over traditional methods .

Applications: Pharmaceuticals: Carboxylic acid and amide derivatives (e.g., 3-(3-hydroxyphenyl)propanoic acid) are common in drug development due to stability and bioavailability . Industrial Chemistry: Aldehydes like this compound serve as transient intermediates, whereas nitro derivatives are used in high-energy materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.